molecular formula C10H10F2N2 B13031821 4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile

4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13031821
M. Wt: 196.20 g/mol
InChI Key: IYHJZKWTLIKANX-SNVBAGLBSA-N
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Description

4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile is a chemical compound with a unique structure that includes an aminopropyl group and difluorobenzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile and ®-1-aminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common reaction conditions include

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production methods may also involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various reagents, including halogens and nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((1R)-1-Aminopropyl)-2,6-difluorobenzene: A similar compound with a slightly different structure.

    2,6-Difluorobenzonitrile: A precursor used in the synthesis of 4-((1R)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H10F2N2/c1-2-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,10H,2,14H2,1H3/t10-/m1/s1

InChI Key

IYHJZKWTLIKANX-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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